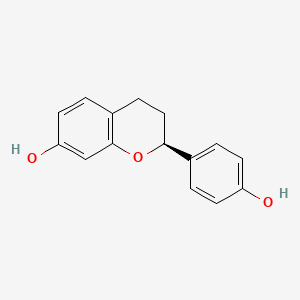
7,4'-Dihydroxyflavan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,4'-Dihydroxyflavan is a hydroxyflavonoid.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Respiratory Health
One of the notable applications of 7,4'-Dihydroxyflavan is its role in respiratory health. Research indicates that it effectively inhibits MUC5AC gene expression and mucus production in human airway epithelial cells. In a study involving NCI-H292 cells, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.4 μM, significantly lower than that of glycyrrhizin (38 μM) . Furthermore, in murine models of asthma, treatment with this compound resulted in reduced MUC5AC secretion in bronchoalveolar lavage fluid compared to control groups.
1.2 Inhibition of Eotaxin Production
This compound has been shown to prevent the paradoxical effects of dexamethasone on eotaxin production in human fibroblasts. In vitro studies revealed that it was the most potent inhibitor among several compounds tested, effectively reducing eotaxin production induced by long-term dexamethasone exposure . This finding suggests its potential as a therapeutic agent for managing eosinophilic inflammation associated with asthma.
Agricultural Applications
2.1 Induction of Nodulation Genes
In agricultural science, this compound plays a crucial role as a signaling molecule that induces nodulation (nod) genes in beneficial soil bacteria such as Rhizobium meliloti. This induction is vital for enhancing nitrogen fixation in legumes, thereby improving soil fertility and crop yield . A study showed that treatment with this flavonoid altered the bacterial community structure in soil, indicating its potential for promoting beneficial microbial interactions .
Environmental Applications
3.1 Soil Microbial Interactions
The compound has been investigated for its impact on soil microbial communities. Studies utilizing high-throughput sequencing techniques revealed that this compound can influence the abundance and diversity of specific soil bacteria . While the changes were not always statistically significant, they highlighted the compound's potential role in modulating soil health and ecosystem dynamics.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Pharmacology | Inhibits MUC5AC gene expression; reduces eotaxin production; potential asthma treatment |
| Agriculture | Induces nodulation genes in Rhizobium species; enhances nitrogen fixation |
| Environmental Science | Modulates soil bacterial communities; potential benefits for soil health and fertility |
Case Studies
- Respiratory Health Study
- Eotaxin Production Study
- Soil Microbial Study
Propiedades
Número CAS |
82925-54-0 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
(2S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-3,5-7,9,14,16-17H,4,8H2/t14-/m0/s1 |
Clave InChI |
YXMLGIGHGPSEKA-AWEZNQCLSA-N |
SMILES |
C1CC2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O |
SMILES isomérico |
C1CC2=C(C=C(C=C2)O)O[C@@H]1C3=CC=C(C=C3)O |
SMILES canónico |
C1CC2=C(C=C(C=C2)O)OC1C3=CC=C(C=C3)O |
Key on ui other cas no. |
82925-54-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















